molecular formula C13H17N3O2 B12616247 2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-

2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-

Cat. No.: B12616247
M. Wt: 247.29 g/mol
InChI Key: AQGMJDQOLUGZPC-ZDUSSCGKSA-N
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Description

2,7-Diazaspiro[44]nonane, 2-(4-nitrophenyl)-, (5S)- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • 2,7-diazaspiro[4.4]nonane
  • 2,7-Diaza-spiro[4.4]nonane dihydrochloride

Uniqueness

2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)- is unique due to its specific spirocyclic structure and the presence of the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

(5S)-2-(4-nitrophenyl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H17N3O2/c17-16(18)12-3-1-11(2-4-12)15-8-6-13(10-15)5-7-14-9-13/h1-4,14H,5-10H2/t13-/m0/s1

InChI Key

AQGMJDQOLUGZPC-ZDUSSCGKSA-N

Isomeric SMILES

C1CNC[C@@]12CCN(C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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